
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane is an organic compound with the molecular formula C8H18S2. It is characterized by the presence of two ethylsulfanyl groups attached to a central carbon atom, which is also bonded to two methyl groups. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane typically involves the reaction of 2,2-dimethylpropanal with ethanethiol in the presence of a suitable catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which is then reduced to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thiol groups.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane involves its interaction with various molecular targets and pathways. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(ethylsulfanyl)ethane
- 1,1-Bis(propylsulfanyl)ethane
- 1,1-Bis(ethylsulfanyl)propane
- 1,1-Bis(propylsulfanyl)propane
Uniqueness
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of two ethylsulfanyl groups attached to a central carbon atom with two methyl groups provides a unique steric and electronic environment, influencing its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
93338-67-1 |
|---|---|
Formule moléculaire |
C9H20S2 |
Poids moléculaire |
192.4 g/mol |
Nom IUPAC |
1,1-bis(ethylsulfanyl)-2,2-dimethylpropane |
InChI |
InChI=1S/C9H20S2/c1-6-10-8(11-7-2)9(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
FXPUEPZJTOQTHH-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C(C)(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


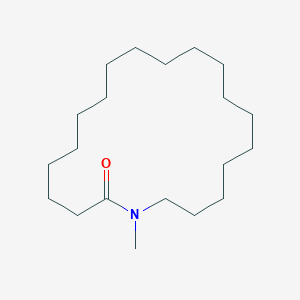
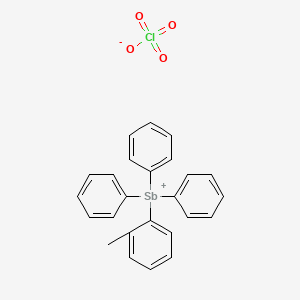

![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
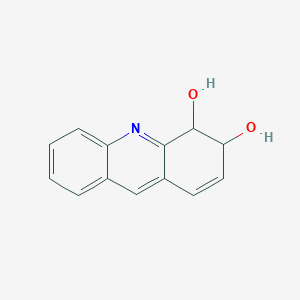
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
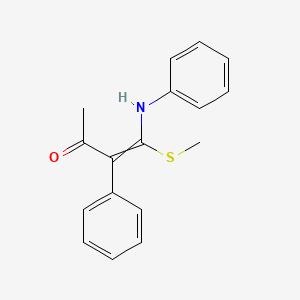

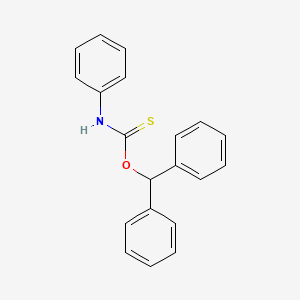
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
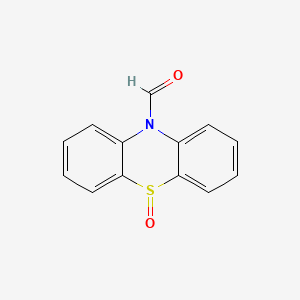
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
